molecular formula C22H18 B162261 1,3-Bis[(Z)-styryl]benzene CAS No. 1725-77-5

1,3-Bis[(Z)-styryl]benzene

Cat. No.: B162261
CAS No.: 1725-77-5
M. Wt: 282.4 g/mol
InChI Key: BJZZCHRYTNIBCS-RYOQUFEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis[(Z)-styryl]benzene (CAS 1725-77-5) is a conjugated organic compound belonging to the distyrylbenzene family, which serves as a foundational structure in advanced material science research. Its core value lies in its extended π-conjugated system, which confers desirable photophysical properties for developing novel optical materials. A primary research application for distyrylbenzene derivatives is in the field of organic electronics and photonics . These compounds are investigated as promising candidates for organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials due to their ability to exhibit intramolecular charge transfer (ICT) and significant fluorescence quantum yields . The specific molecular architecture, featuring a central benzene ring connected to styryl arms, allows for fine-tuning of optical characteristics through substitution, making it a versatile scaffold for creating materials with tailored absorption and emission profiles . Furthermore, certain derivatives demonstrate two-photon absorption (TPA) capabilities, expanding their potential use in biomedical imaging and photodynamic therapy (PDT) as fluorescent photosensitizers . Beyond electroluminescence, the robust and stable nature of distyrylbenzene structures makes them suitable for use as fluorescent whiteners in industrial applications such as plastics, fabrics, and synthetic detergents . Additionally, the structural motif is utilized in sensor design; for instance, ionic, water-soluble versions of bis(styryl)benzene have been engineered as highly sensitive fluorescent probes for detecting toxic heavy metals like mercury(II) in aqueous environments . Please note: This product is intended for research purposes only and is not classified for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1725-77-5

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

1,3-bis[(Z)-2-phenylethenyl]benzene

InChI

InChI=1S/C22H18/c1-3-8-19(9-4-1)14-16-21-12-7-13-22(18-21)17-15-20-10-5-2-6-11-20/h1-18H/b16-14-,17-15-

InChI Key

BJZZCHRYTNIBCS-RYOQUFEFSA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C2=CC(=CC=C2)/C=C\C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)C=CC3=CC=CC=C3

Origin of Product

United States

Photochemistry and Photophysical Phenomena of 1,3 Bis Z Styryl Benzene

Photoreactivity and Isomerization Pathways

The photoreactivity of 1,3-distyrylbenzene (1,3-DSB) isomers is primarily characterized by photoinduced isomerization around the ethylenic double bonds, a process that competes with other deactivation pathways of the excited state.

Upon photoexcitation, 1,3-bis[(Z)-styryl]benzene is expected to undergo Z-to-E isomerization. While detailed studies on the pure (Z,Z)-isomer are scarce, research on related 1,3-distyrylbenzene derivatives provides significant insights. The photoisomerization process involves the conversion of the Z-isomer to the more stable E-isomer. For instance, studies on diethylamino-substituted 1,3-distyrylbenzene have shown that irradiation of the (E,E)-isomer leads to the formation of the (E,Z)-isomer. mdpi.comnih.gov This suggests that a similar, if not more efficient, Z-to-E conversion would occur for the less stable (Z,Z)-isomer upon excitation.

The isomerization can proceed through both singlet and triplet excited states. The process in the singlet manifold involves rotation around the C=C bond in the S1 state. In the triplet pathway, intersystem crossing (ISC) from the excited singlet state populates the triplet manifold, where isomerization can also occur. aip.org The efficiency of each pathway is dependent on the specific molecular structure and the surrounding environment. For some 1,3-diazadistyrylbenzene derivatives, trans-cis isomerization is followed by electrocyclization from the cis-form. nih.govmdpi.comresearchgate.net

Experimental data on the photoisomerization quantum yields (Φiso) for the parent this compound are not widely available. However, studies on the (E,E)-isomer of 1,3-distyrylbenzene indicate a very low photoisomerization yield, with fluorescence being the predominant relaxation pathway. rsc.org This is in contrast to some of its thio-analogues, where the presence of a heteroatom leads to an increase in the photoisomerization yield. aip.org

For a substituted derivative, bis(18-crown-6)-1,3-distyrylbenzene, the quantum yield of the forward E-Z photoisomerization (ΦE→Z) was found to be slightly lower than that of a comparable stilbene (B7821643) derivative. researchgate.net The quantum yield for the reverse Z-E isomerization (ΦZ→E) for the (E,Z)-isomer of this derivative was notably lower. researchgate.net It is important to note that these values are for substituted compounds in solution and may differ significantly for the unsubstituted this compound in different phases.

CompoundIsomerizationQuantum Yield (Φ)StateReference
(E,E)-1,3-DistyrylbenzeneE→ZVery lowSolution rsc.org
bis(18-crown-6)-1,3-distyrylbenzeneE→ZLower than (E)-SSolution (MeCN-CH2Cl2) researchgate.net
bis(18-crown-6)-1,3-distyrylbenzeneZ→ELower than (Z)-SSolution (MeCN-CH2Cl2) researchgate.net
*Compared to (18-crown-6)stilbene.

Mechanistic studies of 1,3-distyrylbenzene derivatives reveal a competition between several excited-state deactivation channels, including fluorescence, photoisomerization, and intersystem crossing to the triplet state. researchgate.netmdpi.comnih.govphotonics.ru The meta-linkage in 1,3-distyrylbenzene disrupts the through-conjugation, resulting in photophysical properties that can be approximated as the sum of two independent stilbene-like chromophores. photonics.ruphotonics.ru

Upon absorption of a photon, the molecule is promoted to an excited singlet state (S1). From the S1 state, it can decay radiatively via fluorescence or non-radiatively through internal conversion or photoisomerization. Alternatively, it can undergo intersystem crossing (ISC) to the triplet manifold (T1). The triplet state can then decay back to the ground state via phosphorescence or non-radiative processes, or it can participate in Z-E isomerization. aip.org The presence of heavy atoms, such as in lead perchlorate (B79767) complexes of crown-ether substituted 1,3-distyrylbenzenes, has been shown to enhance the efficiency of intersystem crossing, leading to a significant population of the triplet state and a decrease in fluorescence quantum yield. researchgate.netphotonics.ru

Excited State Properties and Energy Transfer Mechanisms

The excited state properties of this compound are central to its photochemical behavior. Both singlet and triplet excited states play crucial roles in the deactivation pathways.

Theoretical studies using time-dependent density functional theory (TD-DFT) and other quantum-chemical methods have been employed to characterize the singlet and triplet excited states of distyrylbenzenes. aip.orgunesp.brresearchgate.net For 1,3-distyrylbenzene, the lowest excited singlet state (S1) is primarily responsible for fluorescence and singlet-mediated photoisomerization. The first absorption band of the 1,3-isomer is characterized by a weak transition to a forbidden state. rsc.org

The triplet state (T1) is accessible through intersystem crossing from the S1 state. The energy and properties of the triplet state are critical for understanding the triplet-sensitized isomerization pathway. The T1 → Tn absorption spectra for thio-analogues of 1,3-distyrylbenzene have been experimentally observed. rsc.org For diethylamino-substituted 1,3-distyrylbenzene, the presence of the triplet state is evidenced by the quenching of photoinduced absorption by oxygen and the observation of delayed fluorescence. mdpi.comnih.gov The triplet state can also be involved in dismutation reactions to form radical anions and cations in the presence of electron donors or acceptors. mdpi.comnih.gov

Excited StateKey CharacteristicsReferences
S1 (Singlet) - Responsible for fluorescence and direct photoisomerization.- First transition is weak and forbidden for the 1,3-isomer. rsc.org
T1 (Triplet) - Populated via intersystem crossing from S1.- Can lead to sensitized photoisomerization.- Can be quenched by oxygen. mdpi.comnih.govaip.org

1,3-Distyrylbenzene and its derivatives are generally fluorescent. The fluorescence of 1,3-isomers is typically weaker and occurs at shorter wavelengths compared to their 1,4-isomers due to the reduced π-conjugation. researchgate.net The fluorescence excitation spectrum of bis(15-crown-5)-1,3-distyrylbenzene nearly coincides with its absorption spectrum. photonics.ru For diethylamino-substituted 1,3-distyrylbenzene, a large Stokes shift and a lower fluorescence quantum yield are observed compared to the 1,4-isomer. mdpi.comnih.gov The fluorescence can be significantly enhanced in some derivatives upon complexation with metal ions, which inhibits photoinduced electron transfer (PET) quenching. researchgate.net

Phosphorescence from 1,3-distyrylbenzene derivatives is not commonly observed, as non-radiative decay pathways from the triplet state are often more efficient. However, delayed fluorescence of the P-type (originating from triplet-triplet annihilation) has been reported for diethylamino-substituted 1,3-distyrylbenzenes, which indirectly confirms the population of the triplet state. mdpi.comnih.gov

Computational Chemistry and Theoretical Investigations

Electronic Structure Elucidation via Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is routinely used to predict molecular geometries, orbital energies, and various spectroscopic properties.

The geometry of a molecule, including bond lengths, bond angles, and dihedral angles, is fundamental to its properties. For 1,3-Bis[(Z)-styryl]benzene, the cis configuration of the styryl groups is expected to induce significant steric hindrance, leading to a non-planar, twisted conformation. This is in contrast to the more planar structure of the trans isomers. researchgate.net

Computational studies on related diethylamino-substituted 1,3-distyrylbenzene have explored the potential for various conformers (rotamers) arising from rotations around the single bonds connecting the styryl groups to the central benzene (B151609) ring. nih.govmdpi.com These studies indicate that different conformers, such as syn and anti arrangements, can coexist and have distinct energetic and photochemical properties. researchgate.net However, specific optimized geometric parameters (bond lengths and angles) for the unsubstituted this compound are not available in the reviewed literature, preventing the creation of a detailed data table.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, provides an estimate of the molecule's electronic excitation energy.

For various distyrylbenzene (B1252955) derivatives, DFT calculations have shown that the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. researchgate.net In 1,3-distyrylbenzene systems, the conjugation is less effective than in 1,4-isomers, which generally leads to a larger HOMO-LUMO gap and absorption at shorter wavelengths. photonics.rud-nb.info Without specific calculations for this compound, a precise HOMO-LUMO energy table cannot be compiled.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. photonics.ru The MEP illustrates the electrostatic potential on the electron density surface, with different colors representing regions of negative (electron-rich) and positive (electron-poor) potential. For stilbene-like molecules, the π-systems of the aromatic rings and double bonds typically represent electron-rich regions. While MEP analysis has been performed for a variety of styrylbenzene derivatives, specific maps and detailed charge distribution analysis for this compound are not documented in the available research.

Spectroscopic Property Prediction and Validation

Time-dependent DFT (TD-DFT) is a common method for simulating electronic absorption and emission spectra, providing a theoretical counterpart to experimental UV-Vis and fluorescence spectroscopy.

Theoretical calculations on related compounds, such as bis(crown-ether)-substituted 1,3-distyrylbenzenes, show that these molecules absorb at shorter wavelengths (around 330 nm) compared to their 1,4-isomers (around 370 nm). photonics.ru This is attributed to the less effective conjugation in the 1,3-substitution pattern. photonics.ruphotonics.ru The absorption spectrum of 1,3-distyrylbenzene can often be approximated as the sum of two independent stilbene (B7821643) moieties. photonics.ru The cis configuration in this compound would likely lead to a blue-shift in absorption compared to the trans isomer due to increased steric hindrance and reduced planarity. uomustansiriyah.edu.iq However, specific simulated UV-Vis and emission data for the target molecule are not available.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying molecular structures based on their vibrational modes. Computational frequency analysis can predict the positions and intensities of IR and Raman bands, aiding in the interpretation of experimental spectra. The selection rules for IR and Raman activity are complementary; IR spectroscopy is sensitive to changes in the dipole moment, while Raman spectroscopy detects changes in polarizability. sepscience.complus.ac.at

While computational vibrational analyses have been performed for many benzene derivatives and related stilbenes, a specific, detailed vibrational frequency table for this compound has not been found in the scientific literature. Such an analysis would be valuable for identifying characteristic vibrational modes associated with the cis-vinyl groups and the 1,3-substituted benzene core.

A thorough review of the scientific literature reveals a significant gap in the computational and theoretical investigation of this compound. While the broader family of distyrylbenzenes has been studied, the specific data required to construct a detailed analysis of the cis,cis-1,3-isomer—including its optimized geometry, frontier molecular orbitals, electrostatic potential, and simulated spectra—is not currently available in published research. Further focused computational studies are necessary to elucidate the specific properties of this molecule and to enable a direct comparison with its more commonly studied isomers.

Molecular Dynamics Simulations for Conformational Space Exploration

While extensive molecular dynamics (MD) simulations specifically targeting this compound are not widely documented in the literature, its conformational preferences can be thoroughly investigated using other computational techniques, primarily Density Functional Theory (DFT). mun.camdpi.com MD simulations, in principle, generate a trajectory of atomic positions over time, allowing for the exploration of the conformational energy landscape and the identification of stable and transient geometries. mun.canih.gov This landscape is defined by the molecule's potential energy as a function of its structural degrees of freedom, revealing low-energy conformers and the barriers between them. chemrxiv.orgwestlake.edu.cnresearchgate.net

For this compound, the defining conformational features are the torsional or dihedral angles between the central benzene ring and the two styryl moieties. Due to the (Z) configuration of the double bonds, significant steric hindrance occurs between the terminal phenyl rings and the central ring. This forces the molecule out of a planar conformation. DFT calculations on analogous cis,cis distyrylbenzene derivatives confirm that the molecule adopts a non-planar, helical conformation to minimize this steric repulsion. vulcanchem.com This twisting results in significant dihedral angles between the adjacent aromatic rings. vulcanchem.com

DFT optimizations performed on various stereoisomers of distyrylbenzene derivatives provide insight into the structure-property relationships. researchgate.net The (Z,Z) isomer is inherently less stable than the (E,E) isomer due to this steric strain, which disrupts the π-conjugation across the molecule. This reduced conjugation in 1,3-disubstituted benzenes means their absorption spectra often resemble a sum of two independent stilbene units, in contrast to the highly conjugated 1,4-isomers. photonics.ru

Table 1: Calculated Conformational Parameters for a (Z,Z)-Distyrylbenzene Analogue

ParameterDescriptionValueSource
Torsional AngleThe angle between adjacent aromatic rings to minimize steric strain.~25° - 30° vulcanchem.com
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital, calculated via cyclic voltammetry and DFT.-5.41 eV vulcanchem.com
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital, calculated via cyclic voltammetry and DFT.-2.25 eV vulcanchem.com
Intermolecular DistanceClosest non-bonded distance in crystal packing, dominated by van der Waals forces.~4.3 Å vulcanchem.com

Note: Data is for cis,cis-2,5-Diphenyl-1,4-distyrylbenzene, an analogue that demonstrates the conformational properties expected for a (Z,Z) isomer.

Reaction Mechanism Studies and Transition State Analysis

Theoretical studies are instrumental in mapping the reaction pathways for this compound, particularly for its photochemical reactions. Key transformations include Z/E photoisomerization and oxidative photocyclization. Computational methods like DFT allow for the characterization of reactants, products, intermediates, and, crucially, transition states. mdpi.com

A transition state (TS) is the highest energy structure along a reaction coordinate, representing a first-order saddle point on the potential energy surface. islandscholar.ca Its structure has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path. islandscholar.ca By calculating the energy difference between the reactants and the transition state, the activation energy barrier can be determined, providing insight into the reaction kinetics. rsc.orgnrel.gov

Photoisomerization (Z → E)

Upon absorption of light, this compound can be excited to a higher electronic state where rotation around the C=C double bonds becomes possible, leading to isomerization to the (E,Z) and (E,E) forms. Experimental studies on 1,3-distyrylbenzene derivatives using 1H NMR have confirmed the formation of (E,Z)-isomers after irradiation of the (E,E)-isomers. mdpi.com The reverse process, from the less stable (Z,Z) isomer to the more stable (E,E) isomer, is also photochemically feasible.

Computational studies suggest these photoprocesses can involve an intersystem crossing to a triplet state. mdpi.com Laser kinetic spectroscopy studies on 1,3-distyrylbenzene derivatives have identified the formation of triplet states as key intermediates in the photochemical deactivation pathway. photonics.ru In some cases, the dismutation of these triplet molecules can lead to the formation of dye radical anions and radical cations. mdpi.com

Photocyclization

A significant reaction for 1,3-distyrylbenzene is oxidative photocyclization, often referred to as a Mallory-type reaction. nih.gov This reaction must proceed from a cis (or Z) configuration of at least one styryl unit. Upon photoexcitation, the (Z)-styryl moiety undergoes an electrocyclization to form a dihydrophenanthrene-type intermediate. In the presence of an oxidizing agent (like oxygen or iodine), this intermediate is aromatized to yield a polycyclic aromatic hydrocarbon, such as a substituted dibenz[a,j]anthracene. nih.govresearchgate.net Theoretical calculations have been used to predict the feasibility and regioselectivity of these cyclizations. nih.gov Studies on aza-analogues of 1,3-distyrylbenzene have also shown that photoelectrocyclization is a primary reaction pathway for the cis-isomer. researchgate.netmdpi.com

Table 2: Key Species in the Theoretical Reaction Mechanisms of 1,3-Distyrylbenzene

SpeciesRole in ReactionMethod of StudyFindingsSource
Triplet StateIntermediate in photoprocessesLaser Flash Photolysis, DFT/TDDFTInvolved in radiationless deactivation and can lead to radical ion formation. photonics.rumdpi.com
Radical Cation/AnionIntermediateLaser Kinetic SpectroscopyFormed via dismutation of the triplet state in the presence of electron donors/acceptors. mdpi.com
Dihydrophenanthrene derivativeIntermediate in photocyclizationMechanistic StudiesFormed via electrocyclization of the (Z)-isomer before oxidation. nih.gov
Transition StateSaddle point on energy surfaceDFT CalculationsGeometry and energy barrier determine reaction kinetics and mechanism. mdpi.comislandscholar.ca

Advanced Materials Applications and Polymer Science

Monomer for Conjugated Polymers and Copolymers

As a building block for conjugated polymers, 1,3-Bis[(Z)-styryl]benzene offers a pathway to materials with distinct properties compared to their all-trans counterparts. The inherent geometry of the (Z)-isomer is a critical determinant of the final polymer's structure and function.

Polymerization Strategies

The synthesis of polymers incorporating the 1,3-bis(styryl)benzene motif is primarily achieved through step-growth polymerization methods, which are well-suited for creating conjugated polymers. taylorandfrancis.com

Acyclic Diene Metathesis (ADMET) Polymerization : ADMET is a powerful technique for synthesizing defect-free conjugated polymers. taylorandfrancis.commdpi.com This method utilizes catalysts, often based on ruthenium or molybdenum, to polymerize terminal dienes, driven by the release of ethylene (B1197577) gas. mdpi.comadvancedsciencenews.com While ADMET typically favors the formation of thermodynamically stable trans-vinylene linkages, specialized cis-selective catalysts can be employed to preserve or control the stereochemistry of the double bonds in the polymer backbone. mdpi.comnih.gov The use of a highly stereoselective cyclometalated Ru catalyst, for instance, has enabled the synthesis of polymers with up to 99% cis content at room temperature. nih.gov

Condensation Polymerizations : Other condensation reactions, such as the Heck or Suzuki coupling, can also be utilized. These reactions involve the coupling of vinyl groups with aryl halides or boronic acids, respectively, catalyzed by a palladium complex. This allows for the precise construction of poly(arylene vinylene)s.

The choice of polymerization strategy is crucial as it influences not only the molecular weight and polydispersity of the resulting polymer but also the stereochemical integrity of the vinylene units. mdpi.comadvancedsciencenews.com

Table 1: Polymerization Strategies for Styryl-based Monomers

Polymerization Method Catalyst Type Key Features
Acyclic Diene Metathesis (ADMET) Ruthenium-carbene, Molybdenum-alkylidene Produces defect-free polymers; can be tuned for high cis or trans content. taylorandfrancis.commdpi.comnih.gov
Heck Coupling Palladium-based (e.g., Pd(PPh3)4) Versatile for creating C-C bonds between aryl and vinyl groups. academie-sciences.fr

Influence of (Z)-Styryl Stereochemistry on Polymer Architecture

The stereochemistry of the vinylene linkages within a conjugated polymer has a profound impact on its macroscopic properties. nih.gov The presence of (Z)- or cis-styryl units, as found in this compound, introduces significant changes to the polymer architecture compared to the more common all-(E) (or trans) isomers.

The trans configuration leads to a more linear and planar polymer backbone, which facilitates close packing and strong intermolecular π-π stacking. nist.gov This ordered arrangement generally enhances charge transport. nih.gov In contrast, the (Z)-isomer introduces a "kink" or bend in the polymer chain. scholaris.ca This disruption of linearity hinders close packing and reduces the degree of crystallinity in the solid state. rsc.org

This altered morphology directly affects the polymer's physical and electronic properties:

Conjugation Length : The twists in the polymer backbone caused by cis-linkages can break the chain into smaller, electronically distinct conjugated segments. scholaris.ca This leads to a distribution of conjugation lengths and can alter the electronic and optical properties of the material.

Solubility : The less regular structure of (Z)-containing polymers often leads to increased solubility in common organic solvents, which can be advantageous for solution-based processing of electronic devices. rsc.org

Optical Properties : The change in polymer conformation and aggregation behavior directly influences the material's photophysics. The reduced intermolecular interaction in cis-rich polymers can sometimes mitigate aggregation-caused quenching of fluorescence. nih.gov The dependence of optoelectronic properties on stereochemistry has been demonstrated in sulfur-rich acetylenic polymers, where materials with high trans-(Z) content showed enhanced optical application potential. researchgate.net

Development of Optically Active Polymers

Optically active polymers, which can rotate the plane of polarized light, are of significant interest for applications in chiral recognition, asymmetric catalysis, and nonlinear optics. ukessays.com The synthesis of such polymers can be achieved by incorporating chiral elements into the polymer structure.

There are several strategies to create optically active polymers using a monomer like this compound:

Copolymerization with Chiral Monomers : this compound can be copolymerized with a chiral comonomer. The chirality from the comonomer can induce a preferred helical conformation (macromolecular asymmetry) in the resulting polymer chain.

Asymmetric Catalysis : Utilizing a chiral catalyst during the polymerization process can induce stereoselectivity, leading to an optically active polymer even from achiral monomers. For instance, asymmetric cationic polymerization using chiral catalysts has been used to produce optically active polybenzofuran. acs.org

Chiral Side Chains : While the this compound monomer itself is achiral, it can be chemically modified to include chiral side chains prior to polymerization. The optical activity in this case arises from the asymmetric centers in the side chains. ukessays.com

The resulting chiroptical properties, such as circular dichroism, would confirm the formation of an optically active polymer with a defined chiral structure. acs.org

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The electronic and photophysical properties of polymers derived from this compound make them relevant for use in organic semiconductor devices. The specific geometry of the monomer plays a crucial role in determining the performance of these devices.

Charge Transport Characteristics in Thin Films

Charge transport is a fundamental process governing the performance of OLEDs and OPVs. rsc.org It occurs through the movement of charge carriers (electrons and holes) via hopping between localized states on adjacent polymer chains (interchain) or along the same chain (intrachain). nist.gov

The (Z)-styryl units in polymers significantly influence these mechanisms:

Impact of Disordered Structure : The kinks introduced by cis-linkages lead to a more disordered or amorphous morphology in thin films. mdpi.com This structural disorder generally impedes efficient charge transport, as it disrupts the pathways for charge carriers and can lead to lower charge carrier mobility compared to their more crystalline, all-trans counterparts. nih.govaps.org The efficiency of charge transport is highly dependent on factors like crystallinity, crystal orientation, and the connectivity between ordered regions. nist.gov

Intra- vs. Interchain Transport : The contorted backbone of a (Z)-containing polymer can reduce the efficiency of intrachain transport by breaking up long-range conjugation. scholaris.ca Furthermore, the less-ordered packing hinders efficient interchain hopping, which relies on close π-π stacking. nist.gov Studies have shown that spin transport and charge transport in disordered polymer films can occur through different electronic processes, with spin diffusion being significantly faster than charge diffusion. aps.org

While often leading to lower mobility, the amorphous nature can be beneficial in some contexts, such as in the emissive layer of OLEDs, where it can help confine excitons and prevent aggregation-related efficiency losses. acs.org

Exciton (B1674681) Dynamics in Organic Semiconductor Devices

In OLEDs and OPVs, the dynamics of excitons—bound electron-hole pairs formed upon electrical or photo-excitation—are critical. scholaris.ca The fate of these excitons determines device efficiency. mdpi.com

Exciton Confinement : The non-planar structure induced by (Z)-styryl units can create conformational "defects" that act as localization sites for excitons. scholaris.ca This confinement can influence the energy of the emitted photon and thus the color of an OLED. It can also impact the efficiency of exciton dissociation into free charge carriers in an OPV.

Fluorescence and Intersystem Crossing : The photophysics of stilbene-containing systems are complex. The energy levels of the lowest singlet (S1) and triplet (T1) excited states are crucial. spiedigitallibrary.org The energy gap between these states (ΔEST) influences processes like intersystem crossing (ISC) and reverse intersystem crossing (RISC), which are central to technologies like thermally activated delayed fluorescence (TADF). kyushu-u.ac.jp In TADF emitters, a small ΔEST allows triplet excitons (which are typically non-emissive) to be converted back into emissive singlet excitons, dramatically increasing the internal quantum efficiency of OLEDs. kyushu-u.ac.jp While specific data on this compound is limited, the distorted geometry would be expected to alter the overlap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the ΔEST and influencing exciton dynamics. kyushu-u.ac.jp

The introduction of specific donor-acceptor groups onto the styrylbenzene framework can further tune these properties, creating materials with intramolecular charge transfer (ICT) character, which is beneficial for both OLED and NLO applications. mdpi.comnih.gov

Table 2: Photophysical Properties of Related Styrylbenzene Derivatives

Compound Family Key Photophysical Characteristic Potential Application Reference
Push-Pull Stilbenoids Intramolecular Charge Transfer (ICT) Fluorescent Sensors, NLO Materials mdpi.com
Cationic 1,4-bis(styryl)benzene Two-Photon Absorption Bioimaging nih.gov
Pyridine-containing Styrylbenzenes Acidochromism (Color change with pH) Chemical Sensors d-nb.info

Components in Organic Field-Effect Transistors (OFETs)

While the application of this compound itself in Organic Field-Effect Transistors (OFETs) is not extensively documented in current research, the broader class of styrylbenzene derivatives has shown considerable promise as active materials in organic electronics. aip.orgsigmaaldrich.com OFETs are fundamental components of modern electronics, and the performance of the organic semiconductor layer is critical to their function. aip.org The charge carrier mobility (μ), which measures how quickly electrons or holes move through the material, is a key performance metric. aip.orgnih.gov

Research into related compounds provides insight into the potential of the styrylbenzene framework. For instance, light-emitting OFETs fabricated from single crystals of a related ambipolar material, p-bis[(p-styryl)styryl]benzene, demonstrated significant charge transport capabilities. aip.org These devices exhibited both hole and electron mobility, a desirable characteristic for many electronic applications. aip.orgnih.gov

Table 1: Charge Carrier Mobilities in a Related Styrylbenzene-Based OFET
CompoundHole Mobility (μh)Electron Mobility (μe)Device TypeSource
p-Bis[(p-styryl)styryl]benzene (Single Crystal)0.38 cm²/Vs0.28 cm²/VsLight-Emitting OFET aip.org

The development of organic semiconductors for OFETs often involves tuning molecular structures to optimize packing and electronic coupling. rsc.orgresearchgate.net The non-planar, propeller-like structure of many aromatic systems can reduce self-aggregation, which can be tailored through molecular engineering. rsc.org While data for this compound remains scarce, the performance of its structural analogs suggests that this class of materials warrants further investigation for use in OFETs and other organic electronic devices. sigmaaldrich.comrsc.org

Self-Assembled Nanostructures and Supramolecular Materials

Supramolecular chemistry, which focuses on systems held together by non-covalent interactions, is a powerful approach for creating functional nanomaterials from molecular building blocks. ethernet.edu.etsemanticscholar.org The specific geometry and electronic nature of this compound make it an interesting candidate for the formation of ordered, self-assembled structures.

Styrylbenzene derivatives are known to form various types of molecular aggregates in different environments. Research on closely related compounds, such as 1,3,5-tris(styryl)benzene derivatives, demonstrates this capability. These molecules can be encapsulated within surfactant micelles, such as cetyl trimethyl ammonium (B1175870) bromide (CTAB), to induce the formation of well-defined nanostructures. nih.gov This process has been shown to yield worm-shaped aggregates that are several hundred nanometers in size. nih.gov

Transmission electron microscopy (TEM) studies of these aggregates reveal lattice separations corresponding to π-π interactions between the conjugated styrylbenzene units, suggesting a columnar-type packing within the micelle. nih.gov A significant consequence of this aggregation is the enhancement of the material's photophysical properties. For example, the fluorescence quantum yield of a 1,3,5-tris(styryl)benzene derivative increased substantially when encapsulated in a micelle compared to its state in a simple solvent. nih.gov This phenomenon, often termed Aggregation-Induced Emission (AIE), occurs when molecular aggregation restricts intramolecular motion, blocking non-radiative decay pathways and thereby increasing light emission. nih.gov

Furthermore, the specific (Z) isomeric configuration can play a crucial role in the photophysical properties of the aggregated state. Studies on other molecules with styryl groups have shown that (Z) isomers in a solid, aggregated state can exhibit a photoluminescence quantum yield that is significantly higher than that of the corresponding (E) isomer. rsc.org

Table 2: Effect of Aggregation on Fluorescence Quantum Yield (Φ) of a 1,3,5-tris(styryl)benzene Derivative
EnvironmentFluorescence Quantum Yield (Φ)Source
In THF Solvent28% nih.gov
Encapsulated in CTAB Micelle45% nih.gov
Lyophilized Solid from Micellar Solution55% nih.gov

The defined structure of styrylbenzene derivatives allows them to act as hosts in crystalline networks, capable of encapsulating other "guest" molecules. The 1,3,5-trisubstituted benzene (B151609) core, a close structural relative, is particularly noted for its ability to form guest-host systems. mdpi.com These molecules can self-assemble into ordered crystalline structures that contain voids or channels. mdpi.comresearchgate.net

For example, 1,3,5-tristyrylbenzenes have been shown to form crystalline inclusion compounds with various guest molecules. mdpi.com Similarly, other C3-symmetric molecules with a central benzene ring, like 1,3,5-benzenetribenzoic acid, can form highly ordered self-assembled monolayers with open-row structures, creating nanotunnels. researchgate.net These tunnels are capable of accommodating smaller guest molecules, demonstrating a clear host-guest relationship driven by the geometry of the host molecule. researchgate.net The formation of these networks is typically driven by a combination of forces, including π-stacking and, where applicable, hydrogen bonding or other directional interactions. researchgate.netoup.com

The bent molecular shape imposed by the 1,3-substitution pattern on the central benzene ring makes this compound a candidate for forming a class of materials known as bent-core or banana liquid crystals. beilstein-journals.orgmdpi.com These materials are known to self-assemble into phases with long-range orientational order and, in many cases, polar ordering. mdpi.com

A key consequence of forming ordered liquid crystalline phases is the emergence of anisotropic properties, where the material's properties depend on the direction of measurement. When films of these materials are aligned, they can exhibit properties such as:

UV Dichroism : Preferential absorption of light polarized in a specific direction. researchgate.net

Polarized Photoluminescence and Electroluminescence : Emission of light that is predominantly polarized along the molecular alignment axis. researchgate.net

Anisotropic Charge Transport : Charge carrier mobility that is higher along the direction of π-stacking compared to other directions. acs.org

Table 3: Examples of Liquid Crystalline Phases in Compounds with a 1,3-Disubstituted Benzene Core
Core StructureTerminal GroupsObserved MesophaseSource
1,3-Bis(1,3,4-oxadiazol-2-yl)benzenePerfluoroalkyl chainsMonotropic intermediate phase beilstein-journals.org
1,3-Bis(1,3,4-oxadiazol-2-yl)benzeneAlkoxy chainsHexagonal Smectic B (SmB) beilstein-journals.org
Resorcinol-derived (1,3-disubstituted)Seven-ring azo-linked armsPolar smectic textures mdpi.com

Derivatization and Structure Property Relationship Studies

Functionalization of the Styryl and Benzene (B151609) Moieties

The introduction of substituents onto the peripheral phenyl rings (styryl moieties) and the central benzene core of distyrylbenzene (B1252955) (DSB) derivatives is a powerful method for modulating their electronic landscapes. This functionalization can significantly alter properties such as absorption and emission wavelengths, fluorescence quantum yields, and nonlinear optical responses.

Synthesis of Electron-Donating and Electron-Withdrawing Derivatives

The synthesis of DSB derivatives bearing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) allows for the creation of push-pull or push-push/pull-pull systems, which can dramatically influence their intramolecular charge transfer (ICT) characteristics.

Electron-Donating Groups: The introduction of strong electron-donating groups, such as dialkylamino or methoxy (B1213986) groups, has been a common strategy. For instance, diethylamino derivatives of 1,3-distyrylbenzene have been synthesized and studied. wiley.com These derivatives often exhibit positive fluorosolvatochromism, where the emission wavelength shifts to longer wavelengths in more polar solvents, indicative of a more polar excited state due to ICT. researchgate.net In a study on bis[(dimethylamino)styryl]benzene derivatives where the central benzene was replaced by other aromatic rings, the dimethylamino groups acted as potent electron donors, leading to significant ICT and high fluorescence quantum yields. researchgate.net

Electron-Withdrawing Groups: Conversely, the incorporation of electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) groups has been explored to create electron-deficient systems or push-pull chromophores. irb.hrsinica.edu.tw In a series of nitro-substituted distyrylbenzene analogs, the nitro groups served as strong acceptors, influencing the electronic transitions and photophysical behavior. irb.hr The synthesis of 2,5-dicyano-1,4-bis-(4′-fluorostyryl)benzene represents an example of incorporating both cyano and halogen substituents. researchgate.net Theoretical studies on (Z-E)-4,4'-bis(2-benzoxazolyl)stilbene derivatives have shown that both electron-donating (methyl) and electron-withdrawing (nitro, cyano) groups significantly modulate the optical properties and electron distribution. acs.org

The synthesis of these derivatives often involves classic organic reactions. The Horner-Wadsworth-Emmons reaction is a widely used method for creating the styryl double bonds with high (E)-selectivity. researchgate.net However, achieving Z-selectivity can be more challenging. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are also employed for the synthesis of distyrylbenzene derivatives. rsc.org

Table 1: Examples of Functionalized Distyrylbenzene Analogs and their Reported Properties

Derivative TypeFunctional GroupCentral RingKey FindingReference
Electron-Donating-N(CH₃)₂Pyridine (B92270), Furan (B31954), Thiophene (B33073)High fluorescence quantum yields due to ICT. researchgate.net
Electron-Donating-N(C₂H₅)₂BenzeneUndergo intersystem crossing to the triplet state. wiley.com
Electron-Withdrawing-NO₂Pyridine, Furan, ThiopheneStrong electron-accepting character influencing photobehavior. irb.hr
Electron-Withdrawing-CNBenzeneCyano groups influence oxidation potentials and HOMO/LUMO levels. sinica.edu.tw

Introduction of Heteroatoms for Modified Electronic Properties

Studies have been conducted on distyrylbenzene analogs where the central benzene is replaced by furan, thiophene, or pyridine. researchgate.netirb.hr

π-Rich Heterocycles: Furan and thiophene are electron-rich, five-membered rings. Their incorporation tends to increase the degree of conjugation in the molecule, leading to a red-shift (shift to longer wavelengths) in the absorption and emission spectra compared to their benzene counterparts. researchgate.netirb.hr

π-Deficient Heterocycles: Pyridine, a six-membered ring containing a nitrogen atom, is π-deficient. Its presence can alter the electron-accepting or donating character of the central core, influencing the ICT process. researchgate.netirb.hr For example, in a series of bis[(dimethylamino)styryl]benzene analogs, replacing the central benzene with pyridine resulted in different photophysical properties compared to the furan and thiophene analogs due to the π-deficient nature of the pyridine ring. researchgate.net

The synthesis of these heteroaromatic core derivatives can be achieved through condensation or coupling reactions involving the corresponding heteroaromatic aldehydes or halides. irb.hr The introduction of heteroatoms provides a versatile tool for tuning the optoelectronic properties, as demonstrated by the different behaviors of furan, thiophene, and pyridine-centered systems. researchgate.net

Impact of Substitution Patterns on Photophysical Characteristics

The specific placement of substituents on the aromatic rings (regiochemistry) has a profound effect on the photophysical properties of distyrylbenzene derivatives. The 1,3- (meta) substitution pattern of the parent compound, 1,3-bis[(Z)-styryl]benzene, results in less effective π-conjugation across the central ring compared to the 1,4- (para) isomer. This leads to distinct differences in their electronic spectra.

For instance, the transition from a 1,4-disubstituted to a 1,3-disubstituted bis-diethylamino distyrylbenzene results in a blue shift (shift to shorter wavelengths) in both the absorption and fluorescence maxima. nih.gov This is a direct consequence of the reduced conjugation in the meta-isomer, which increases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Furthermore, the position of substituents on the terminal styryl rings also plays a critical role. A study on distyrylbenzene derivatives with cyano and methoxy groups showed that the position of the substituent on the phenyl ring affects the absorption and emission wavelengths. sinica.edu.tw For example, ortho- and para-electron-withdrawing groups can cause a red shift compared to the corresponding meta-isomer. sinica.edu.tw The interplay between the substitution pattern on the central ring and the peripheral rings provides a complex yet powerful means of controlling the color and efficiency of light emission. Research on (9-anthryl)vinylstyrylbenzene isomers has also demonstrated that the substitution position (1,2-, 1,3-, or 1,4-) dramatically affects properties like polymorphism and crystallization-induced emission. irb.hr

Stereochemical Influence of (Z)-Styryl Isomers on Material Performance

The stereochemistry of the double bonds in distyrylbenzenes—whether they are in the cis (Z) or trans (E) configuration—has a significant impact on the molecule's shape, packing in the solid state, and ultimately, its material properties. While (E)-isomers are typically planar and more stable, (Z)-isomers are non-planar due to steric hindrance. This difference in geometry is fundamental to their performance in materials.

For this compound, the presence of two (Z)-alkenes enforces a significantly contorted, three-dimensional structure. This non-planar geometry can inhibit the close π-π stacking that often leads to aggregation-caused quenching (ACQ) of fluorescence in the solid state. A study on 2,5-diphenyl-1,4-distyrylbenzene (B1201161) derivatives with all-cis double bonds found that these non-planar compounds exhibit aggregation-induced emission (AIE), where they are non-emissive in solution but become highly fluorescent in the aggregated or solid state. acs.org This phenomenon is attributed to the restriction of intramolecular rotations in the solid state, which closes non-radiative decay pathways.

The stereochemistry directly influences material properties such as crystallinity, melting point, and mechanical strength. nih.gov The less-stable, non-planar (Z,Z) isomer would be expected to have a lower melting point and different solubility compared to its planar (E,E) counterpart. acs.org Furthermore, the photoisomerization between (Z) and (E) forms can be harnessed to create photoswitchable materials. Irradiation of the (Z)-isomer can lead to its conversion to the (E)-isomer, or in some cases, to photocyclization reactions, as has been observed for 1,3-distyrylbenzene derivatives. beilstein-journals.orgnih.gov This photochemical reactivity is unique to the (Z)-isomer and can be exploited in applications like optical data storage or the light-induced fabrication of new chemical structures. The ability to control the E/Z isomerism is a key strategy for manipulating the properties of polymeric materials derived from these monomers. nih.gov

Design Principles for Tunable Optoelectronic Properties

The design of this compound-based materials with tailored optoelectronic properties is guided by several key principles derived from structure-property relationship studies.

Control of Conjugation Length and Pattern: The extent and pathway of π-conjugation are primary determinants of the HOMO-LUMO gap and thus the absorption/emission wavelengths. Extending the conjugated system, for example by moving from a 1,3- to a 1,4-substitution pattern or by adding more conjugated units, generally leads to red-shifted spectra. nih.gov Introducing non-conjugating linkers or using the meta-substitution pattern can interrupt conjugation, leading to blue-shifted emission. nih.gov

Modulation of Intramolecular Charge Transfer (ICT): The strategic placement of electron-donating and electron-withdrawing groups allows for the engineering of the ICT character of the molecule. A strong ICT from donor to acceptor groups typically results in a large Stokes shift, solvatochromism, and enhanced nonlinear optical properties. researchgate.netrsc.org The strength and position of these groups are critical tuning parameters.

Harnessing Stereochemistry and Molecular Geometry: Controlling the E/Z configuration is crucial. The non-planar (Z)-isomers can be used to suppress aggregation-caused quenching and promote aggregation-induced emission, which is highly desirable for solid-state lighting applications. acs.org The photo-responsiveness of the (Z)-isomer allows for the design of smart materials that change their properties upon light irradiation. beilstein-journals.org Introducing bulky substituents can also induce a twist in the molecular backbone, disrupting intermolecular interactions and modifying solid-state emission properties. acs.org

Incorporation of Heteroatoms: Replacing carbon atoms in the aromatic framework with heteroatoms like nitrogen, oxygen, or sulfur provides another level of control. Heteroatoms modify the electron density, HOMO/LUMO energy levels, and intermolecular interaction motifs (e.g., hydrogen bonding), thereby influencing charge transport, emission color, and quantum efficiency. researchgate.netirb.hr

By combining these principles, it is possible to design novel materials based on the this compound scaffold with precisely controlled optical and electronic properties for advanced applications.

Advanced Characterization Techniques and Methodologies

High-Resolution NMR Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the stereochemistry of 1,3-Bis[(Z)-styryl]benzene. The (Z)-configuration of the two styryl moieties is confirmed through the analysis of proton-proton coupling constants and Nuclear Overhauser Effect (NOE) experiments.

Detailed research findings indicate that for similar trans,trans-distyrylbenzene derivatives, the vinyl protons exhibit characteristic doublet resonances in the 1H NMR spectrum. acs.org The coupling constants (³JHH) for these protons are typically in the range of 13.3–14.9 Hz, which is indicative of a trans (or E) configuration. acs.org For the (Z,Z)-isomer, these coupling constants would be expected to be significantly smaller. Furthermore, NOE experiments can be employed to probe through-space interactions between the vinyl protons and the protons of the central benzene (B151609) ring, providing definitive evidence for the (Z)-stereochemistry. Recent advancements in NMR instrumentation have made such detailed structural analyses more practical for complex organic molecules. acs.org In a related study on a p-styrylstilbene, the different isomers were distinguished using NMR spectroscopy. acs.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of this compound molecules in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, which govern the material's bulk properties.

For analogous compounds like 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene, single-crystal X-ray diffraction has revealed key structural features such as the dihedral angles between the central and terminal phenyl rings and the presence of π–π stacking interactions that stabilize the crystal packing. iucr.org In the case of 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene, the crystal structure is controlled by weak C—H⋯N and C—H⋯π interactions, leading to a complex three-dimensional assembly. nih.gov The molecular structure of this compound features two benzotriazole (B28993) units bonded to a central benzene ring in a meta configuration, with dihedral angles of 88.74 (11)° and 85.83 (10)° between the benzotriazole moieties and the central ring. nih.gov Similar detailed structural information, including the planarity of the molecule and the nature of intermolecular contacts, can be obtained for this compound, which is critical for understanding its solid-state electronic properties.

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopic techniques, particularly femtosecond transient absorption (fs-TA), are instrumental in unraveling the complex dynamics of the excited states of this compound. These methods allow for the direct observation of processes such as internal conversion, intersystem crossing, and photoisomerization that occur on ultrafast timescales.

Studies on related bis[(dimethylamino)styryl]benzene derivatives have utilized fs-TA to identify and characterize transient species and their lifetimes. mdpi.comresearchgate.net For instance, the deactivation pathways of the excited states were elucidated, highlighting the influence of the central aromatic ring on the photophysical behavior. mdpi.com In other styrylbenzene analogs, fs-TA has been used to study the competition between fluorescence, triplet production, and internal conversion. researchgate.net These studies reveal that the excited-state dynamics are often multi-exponential, reflecting complex structural reorganizations in the excited state. nih.gov For this compound, fs-TA can provide crucial information on the lifetime of its excited states and the quantum yields of various photophysical and photochemical processes, including the potential for Z/E isomerization. acs.orgacs.org

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for Morphological Analysis of Films

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the surface morphology of thin films of this compound. These methods provide nanoscale information about surface topography, roughness, and the formation of aggregates or crystalline domains.

AFM allows for the generation of three-dimensional images of surface features and can be operated in different modes to obtain detailed topographical maps. pressbooks.pub It has been used to study the morphological evolution of organic thin films during growth, revealing transitions from layer-by-layer to three-dimensional growth modes. acs.org For example, in situ AFM has been employed to investigate the early stages of α-sexithiophene film growth on silicon oxide. acs.org Similarly, AFM can be used to analyze the surface characteristics of films of this compound, which is crucial for applications in organic electronics where film quality directly impacts device performance. researchgate.net SEM, on the other hand, can provide complementary information over larger areas and can be used to confirm the formation of nano-aggregates, as has been done for other organic luminogens. acs.org

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry (CV) is a key electrochemical technique used to probe the redox properties of this compound. By measuring the current response to a sweeping potential, CV can determine the oxidation and reduction potentials of the molecule, which are related to the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), respectively.

The electrochemical behavior of various substituted styryl and ferrocene (B1249389) derivatives has been investigated using CV. researchgate.netubc.ca These studies demonstrate that CV can reveal the effects of different substituents on the electronic properties of the molecules. researchgate.net For instance, the oxidation of ferrocene derivatives shows clear substituent effects that can be correlated with Hammett parameters. researchgate.net In the context of dye-sensitized solar cells, CV has been used to evaluate the redox potentials of new sensitizers to ensure proper energy level alignment with the semiconductor and the electrolyte. medcraveonline.com For this compound, CV measurements would provide essential data on its electrochemical stability and its potential as an active material in electronic devices.

Small-Angle X-ray Scattering (SAXS) for Supramolecular Assembly Analysis

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the structure of matter on a nanometer to micrometer scale, making it ideal for studying the supramolecular assembly of this compound in solution or in the solid state. SAXS can provide information about the size, shape, and arrangement of self-assembled structures.

This technique has been successfully applied to characterize the hierarchical self-assembly of various small molecules, foldamers, and polymers. acs.org For example, SAXS has been used to determine the structure of self-assembled peptide aggregates, revealing the formation of fractal networks of fibrils. nih.gov In the study of photoswitchable surfactants, time-resolved SAXS has been used to probe the morphological changes in micelles upon photoisomerization. beilstein-journals.org The combination of SAXS with other techniques like DOSY NMR and mass spectrometry has proven effective in characterizing large supramolecular species. rsc.org For this compound, SAXS could be employed to investigate its aggregation behavior in different solvents or its long-range order in thin films, providing insights into the formation of nanostructures that could influence its material properties.

Data Tables

Table 1: Representative Photophysical Data for Styrylbenzene Derivatives This table is illustrative and compiles data from related compounds to show typical values that would be determined for this compound.

Compound FamilyAbsorption Max (nm)Emission Max (nm)Fluorescence Quantum Yield (ΦF)Excited State Lifetime (ns)
Bis[(dimethylamino)styryl]benzene Derivatives mdpi.com~400-450~450-6000.20 - 0.53~1-5
Nitro-distyrylbenzene Derivatives mdpi.com~380-420~500-6500.004 - 0.21<1
1,3,5-Tricyano-2,4,6-tris(styryl)benzene Derivatives nih.gov~400-450~500-600N/AN/A

Table 2: Electrochemical Data for Related Compounds from Cyclic Voltammetry This table presents typical electrochemical data for related compounds to illustrate the parameters obtained for this compound.

Compound TypeOxidation Potential (V vs. ref)Reduction Potential (V vs. ref)HOMO Level (eV)LUMO Level (eV)
Oligothienylferrocene Complexes ubc.ca0.37 - 0.46N/AN/AN/A
Heteroleptic Ruthenium(II) Complex medcraveonline.com0.67-0.95N/AN/A
Arylthio and Styryl Substituted Ferrocenes researchgate.netVaries with substituentN/AN/AN/A

Emerging Research Directions and Future Outlook

Integration into Responsive Materials and Smart Systems

The capacity of distyrylbenzene (B1252955) derivatives to undergo photochemical transformations makes them prime candidates for the development of responsive materials and smart systems. Unlike the more rigidly conjugated 1,4-isomers, 1,3-distyrylbenzene derivatives exhibit unique phototransformation capabilities. researchgate.net This includes photoswitching, which makes them promising for creating light-sensitive materials used in data recording and other applications. photonics.ru

Research has shown that derivatives of 1,3-diazadistyrylbenzene can undergo photoelectrocyclization, a light-induced chemical reaction that alters the molecule's structure and properties. mdpi.com This reactivity can be harnessed in various applications. For instance, polymers containing distyrylbenzene chromophores have been used to create photoalignment layers for liquid crystals through photoinduced crosslinking. dtic.mil This process results in a thermostable, anisotropic network, crucial for manufacturing advanced optical displays. dtic.mil Furthermore, incorporating these photochromic molecules as ligands in coordination compounds allows for the photomodulation of luminescence and other properties, effectively creating materials whose functions can be switched on and off with light. acs.org The triplet states of these molecules are often involved in these processes, providing pathways for radiationless deactivation of excited states or enabling photosensitization. researchgate.netphotonics.ru

Applications in Biophotonics and Bioimaging (excluding clinical data)

The fluorescent properties of distyrylbenzene derivatives have led to significant interest in their use as probes in biophotonics and bioimaging. A key area of research is the development of fluorescent probes for detecting specific biological structures. For example, a novel unsymmetrical, amphiphilic distyrylbenzene derivative has been designed to act as a "turn-on" fluorescent sensor for amyloid-β (Aβ) aggregates, which are associated with Alzheimer's disease research. nih.gov This molecule exhibits a significant increase in fluorescence upon binding to Aβ oligomers and fibrils, with a spectral shift that may help distinguish between different aggregate structures. nih.gov

The versatility of the distyrylbenzene scaffold allows for chemical modifications to tune its properties for specific biological applications. Structurally related compounds like distyrylnaphthalene derivatives have proven to be effective fluorescent markers for visualizing cell membranes and other intracellular components. researchgate.netnih.gov These probes are valued for their low cytotoxicity and ability to spontaneously intercalate into cellular structures. researchgate.netnih.gov Advanced applications leverage the two-photon absorption (TPA) properties of these molecules, which allows for deeper tissue imaging with less background interference. researchgate.net By incorporating different electron-donating groups and heterocyclic cores, researchers can create derivatives with high fluorescence quantum yields in polar, biological environments, making them promising for use as both imaging probes and potentially as agents in photodynamic therapy. mdpi.com

Green and Sustainable Synthesis Pathways for Large-Scale Production

The growing demand for conjugated materials in various technologies necessitates the development of efficient, sustainable, and scalable synthesis methods. Traditional multi-step syntheses of distyrylbenzenes can be time-consuming and generate significant waste. Recent research has focused on greener alternatives, particularly leveraging advances in cross-coupling catalysis.

The Mizoroki-Heck and Suzuki-Miyaura reactions are powerful tools for forming the carbon-carbon double bonds central to the distyrylbenzene structure. researchgate.netrsc.org A significant step towards sustainability is the use of water as a reaction solvent, which has been achieved with palladium nanoparticle catalysts. researchgate.net Another promising approach involves heterogeneous catalysis, where the catalyst is immobilized on a solid support. For example, a palladium catalyst supported on a metal-organic framework (MOF) has been used for the Heck reaction, demonstrating high efficiency, high yields, and low contamination of the final product with the metal catalyst. rsc.org Such systems offer the advantage of easy catalyst recovery and reuse. Furthermore, the development of one-pot reactions and continuous flow systems represents a major advance for large-scale production, reducing reaction times, energy consumption, and waste. researchgate.netscribd.com

Synthesis MethodCatalyst SystemKey AdvantagesReference
Heck/Suzuki Coupling Pd nanoparticles in waterUse of green solvent (water), efficient researchgate.net
Mizoroki-Heck Coupling Pd–NHC–MIL-101(Cr)Heterogeneous, reusable catalyst, high yields, low Pd contamination rsc.org
One-Pot Heck Reaction "Green catalyst"Simplified procedure, high yields researchgate.net
Multicomponent Reactions Not specifiedContinuous flow regime, sustainable scribd.com

Theoretical Advances in Predicting Molecular and Material Behavior

Computational and theoretical methods are becoming indispensable for accelerating the discovery and design of new conjugated materials. These tools allow researchers to predict the behavior of molecules like 1,3-Bis[(Z)-styryl]benzene before undertaking complex and costly synthesis. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely used to model the electronic structure, geometry, and optical properties of these molecules. researchgate.netrsc.org For instance, DFT calculations have been used to elucidate the mechanisms of thermal and photochemical reactions and to calculate the absorption and emission spectra of distyrylbenzene derivatives and their metal complexes. researchgate.netrsc.orgrsc.orgresearchgate.net

A major recent advance is the application of machine learning (ML) to predict molecular properties. nih.govrsc.org By training ML models on large, quantum-chemically derived datasets, it is now possible to predict electronic, redox, and optical properties of new π-conjugated molecules in seconds from their chemical structure alone. nih.govacs.org These models can predict key parameters such as HOMO-LUMO energy gaps, ionization energies, and optical excitation energies with high accuracy. nih.govrsc.org This high-throughput screening capability dramatically speeds up the identification of promising candidates for specific applications, guiding synthetic efforts toward the most promising molecular designs.

Computational MethodPredicted PropertiesSignificanceReferences
DFT/TD-DFT Molecular geometry, reaction mechanisms, absorption/emission spectra, HOMO-LUMO gapProvides fundamental understanding of electronic structure and behavior. researchgate.netrsc.orgrsc.orgd-nb.info
Machine Learning (ML) Frontier molecular orbitals, ionization energies, redox potentials, optical propertiesEnables rapid, high-throughput screening of vast chemical spaces. nih.govrsc.orgacs.orgspiedigitallibrary.org
Semi-empirical/Ab initio Optimized geometries, excitation energies, orbital structuresComplements DFT for specific problems like complex formation. researchgate.netresearchgate.net

Multicomponent Systems and Hybrid Organic-Inorganic Materials

The integration of π-conjugated molecules like this compound into multicomponent and hybrid materials is a rapidly expanding field that aims to combine the distinct properties of different material classes. Organic-inorganic hybrids offer design flexibility and can lead to materials with enhanced durability, activity, and novel functionalities. rsc.org

One approach is to create composite materials, such as incorporating graphitic carbon nitride (g-C3N4) into a conjugated polymer matrix to enhance the performance of gas sensors. mdpi.com Another strategy involves using inorganic structures as scaffolds or hosts. The sol-gel process, for example, allows for the creation of siloxane-based hybrid materials under mild conditions, where organic moieties can be covalently bonded to an inorganic network. rsc.org This could be adapted to include distyrylbenzene units, creating functional layered compounds. Metal-organic frameworks (MOFs), which are themselves hybrid materials, can serve as hosts or as supports for catalysts used in the synthesis of conjugated molecules. rsc.org The development of organic-inorganic hybrids also extends to light-harvesting systems and functional coordination complexes, where the properties of the organic chromophore are modulated by a metal center. dntb.gov.uafrontiersin.org Thiol-ene and thiol-yne "click" chemistry reactions are also emerging as powerful methods for synthesizing high-performance organic-inorganic hybrids for various applications. magtech.com.cn

Challenges and Opportunities in the Field of Conjugated Molecular Materials

The field of conjugated molecular materials, including derivatives of this compound, is rich with opportunities but also faces significant challenges.

Challenges:

Processability and Stability: Many conjugated molecules suffer from poor solubility in common solvents, which complicates their processing into thin films and devices. mdpi.com Furthermore, instability in air or upon exposure to light can limit the long-term performance and operational lifetime of devices. nih.gov

Structure-Property Balance: There is often a trade-off between desirable properties. For example, modifications that enhance solubility might disrupt the intermolecular packing required for efficient charge transport. researchgate.net Similarly, strong intermolecular interactions that are good for charge transport can lead to aggregation-induced quenching of fluorescence in the solid state. aip.org

Opportunities:

Emerging Applications: While applications in organic electronics are well-established, new frontiers are constantly opening. These include the use of conjugated molecules in energy storage (batteries and supercapacitors), spintronics, sensing, and the development of advanced framework materials with unique host-guest properties. acs.org

Computational Co-design: The synergy between theoretical prediction and experimental synthesis is a major opportunity. Advanced computational tools and machine learning can guide the design of molecules with optimized properties, reducing the trial-and-error inherent in traditional materials discovery. nih.govrsc.org

Sustainable Manufacturing: There is a significant opportunity to develop and implement green and sustainable synthesis protocols. The use of earth-abundant catalysts, green solvents like water, and scalable methods like continuous flow processing will be crucial for the commercial viability and environmental friendliness of these materials. researchgate.netrsc.org

Q & A

Basic Research: How can researchers optimize the synthesis of 1,3-Bis[(Z)-styryl]benzene to achieve high Z-isomer purity?

Methodological Answer:
The synthesis of this compound requires precise control over reaction conditions to favor the thermodynamically less stable Z-isomer. Key steps include:

  • Solvent selection : Use non-polar solvents (e.g., toluene) to stabilize the Z-isomer via reduced steric strain .
  • Catalytic systems : Employ Pd-catalyzed cross-coupling reactions with bulky phosphine ligands (e.g., PPh₃) to sterically hinder E-isomer formation .
  • Temperature modulation : Low temperatures (0–5°C) slow isomerization kinetics, preserving Z-configuration .
  • Purification : Column chromatography with hexane/ethyl acetate (9:1) effectively separates isomers. Confirm purity via ¹H NMR (Z-isomer: characteristic coupling constants J = 12–14 Hz for trans-vinylic protons) .

Basic Research: What spectroscopic techniques are critical for characterizing the photophysical properties of this compound?

Methodological Answer:

  • UV-Vis Absorption Spectroscopy : Identify π→π* transitions in the 300–400 nm range; solvent polarity effects reveal intramolecular charge transfer (ICT) behavior .
  • Fluorescence Spectroscopy : Measure emission maxima (λem) in polar solvents (e.g., DMF, EtOH) to assess solvatochromism. Quantum yields (ΦF) can be determined using quinine sulfate as a standard .
  • Time-Resolved Fluorescence : Resolve excited-state lifetimes (τ) to distinguish radiative vs. non-radiative decay pathways .
  • Two-Photon Absorption (TPA) : Use femtosecond-pulsed lasers and fluorescence correlation spectroscopy to quantify TPA cross-sections (σTPA), critical for nonlinear optical applications .

Advanced Research: How does protonation modulate the luminescent and nonlinear optical (NLO) properties of this compound derivatives?

Methodological Answer:
Protonation at pyridyl substituents (e.g., in trans-5-(p-(N,N-diphenylamino)styryl)-1,3-di(2-pyridyl)benzene) induces:

  • Luminescence Switching : Deprotonated states exhibit strong fluorescence (ΦF > 0.5), while protonation quenches emission via ICT disruption. Reversibility is confirmed by cyclic exposure to acid/base vapors .
  • NLO Enhancement : Electric-field-induced second-harmonic generation (EFISH) measurements show a 3–5× increase in hyperpolarizability (β) upon protonation due to enhanced charge asymmetry. DFT calculations correlate β with molecular dipole moment changes .
  • Experimental Design : Use trifluoroacetic acid (TFA) for controlled protonation in thin films. Monitor real-time optical changes via in situ UV-Vis/fluorescence microscopy .

Advanced Research: What strategies resolve contradictions in reported two-photon absorption (TPA) cross-sections for this compound analogs?

Methodological Answer:
Discrepancies in σTPA values arise from solvent effects, excitation wavelengths, and measurement techniques. Mitigation strategies include:

  • Standardized Solvent Systems : Compare data in non-polar (toluene) vs. polar (DMF) solvents to isolate solvent-induced conjugation effects .
  • Wavelength Calibration : Use tunable Ti:sapphire lasers to scan excitation wavelengths (700–1000 nm), identifying resonance-enhanced TPA peaks .
  • Cross-Validation : Combine z-scan measurements (for absolute σTPA) with two-photon excited fluorescence (TPEF) for relative comparisons .
  • Computational Modeling : Perform TD-DFT calculations to predict σTPA trends and validate experimental outliers .

Advanced Research: How can this compound derivatives be integrated into organic light-emitting diodes (OLEDs)?

Methodological Answer:

  • Layer Architecture : Design double-layer devices with ITO (anode), NPD (hole-transport layer), mCP (host matrix), and LiF/Al (cathode). Dope the emitting layer with 8% this compound derivatives (e.g., BCPO:FIr6) for green emission .
  • Efficiency Optimization : Adjust doping concentrations (5–10%) to balance exciton confinement and aggregation-induced quenching. External quantum efficiency (EQE) >1% is achievable at driving voltages <10 V .
  • Degradation Analysis : Use accelerated lifetime testing (1000 cd/m² initial brightness) to identify thermal/oxidative degradation pathways via TOF-SIMS and EL spectroscopy .

Safety and Handling: What protocols mitigate risks when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid skin/eye contact; rinse with water for 15 minutes if exposed .
  • Storage : Store in amber vials under argon at –20°C to prevent photodegradation/oxidation .

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